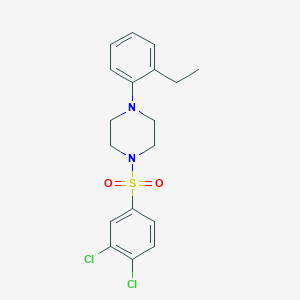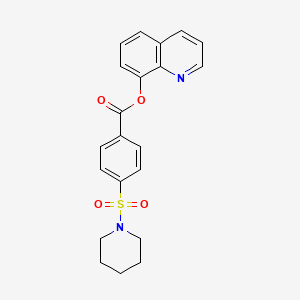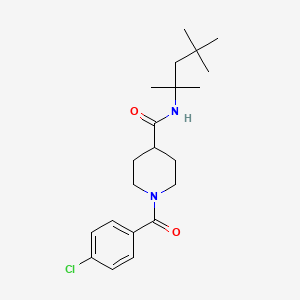
1-(3,4-Dichlorophenyl)sulfonyl-4-(2-ethylphenyl)piperazine
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)sulfonyl-4-(2-ethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, and an ethylphenyl group attached to a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)sulfonyl-4-(2-ethylphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(3,4-dichlorophenyl)sulfonyl chloride with 4-(2-ethylphenyl)piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)sulfonyl-4-(2-ethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)sulfonyl-4-(2-ethylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)sulfonyl-4-(2-ethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting neuronal activity and potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dichlorophenyl)sulfonyl-4-(2-furoyl)piperazine
- 1-(3,4-Dichlorophenyl)sulfonyl-4-(2,4,5-trichlorophenyl)piperazine
- 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Uniqueness
1-(3,4-Dichlorophenyl)sulfonyl-4-(2-ethylphenyl)piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-4-(2-ethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-2-14-5-3-4-6-18(14)21-9-11-22(12-10-21)25(23,24)15-7-8-16(19)17(20)13-15/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAGWICSAJXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}MORPHOLINE](/img/structure/B4808566.png)
![ethyl 5-acetyl-2-{[(4-bromophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4808569.png)
![4-chloro-N-[1-(4-chlorobenzoyl)-3-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4808575.png)


![N~2~-ethyl-N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4808589.png)
![N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4808597.png)
![N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4808611.png)
![N-[1-(3-methoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4808615.png)
![N-(2-furylmethyl)-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4808623.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4808625.png)

![ethyl 4,5-dimethyl-2-{[(5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4808644.png)

